4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester
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Overview
Description
4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is a synthetic organic compound with the molecular formula C24H34N2O8 and a molecular weight of 478.54 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino-, methyl ester
- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-3,4,5-trideoxy-, methyl ester, cyclic 8,9-carbonate
Uniqueness
4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in various synthetic applications. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis .
Properties
CAS No. |
1026560-97-3 |
---|---|
Molecular Formula |
C₁₈H₂₅NO₆ |
Molecular Weight |
351.39 |
Origin of Product |
United States |
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